molecular formula C15H16N2 B499170 N-cinnamyl-N-(3-pyridinylmethyl)amine

N-cinnamyl-N-(3-pyridinylmethyl)amine

Cat. No.: B499170
M. Wt: 224.3g/mol
InChI Key: GLJKRLDTIUUHAT-XBXARRHUSA-N
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Description

N-Cinnamyl-N-(3-pyridinylmethyl)amine is a bifunctional amine derivative featuring a cinnamyl (3-phenylprop-2-en-1-yl) group and a 3-pyridinylmethyl substituent. The cinnamyl group contributes aromaticity and conjugation, which may enhance binding to biological targets, while the 3-pyridinylmethyl moiety introduces heteroaromaticity and hydrogen-bonding capabilities. Such compounds are often explored as receptor modulators or enzyme inhibitors due to their balanced lipophilicity and electronic properties .

Properties

Molecular Formula

C15H16N2

Molecular Weight

224.3g/mol

IUPAC Name

(E)-3-phenyl-N-(pyridin-3-ylmethyl)prop-2-en-1-amine

InChI

InChI=1S/C15H16N2/c1-2-6-14(7-3-1)8-4-10-16-12-15-9-5-11-17-13-15/h1-9,11,13,16H,10,12H2/b8-4+

InChI Key

GLJKRLDTIUUHAT-XBXARRHUSA-N

SMILES

C1=CC=C(C=C1)C=CCNCC2=CN=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CNCC2=CN=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CCNCC2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Synthesis : Most analogs are synthesized via reductive amination (e.g., General Method B in ) or coupling reactions (e.g., copper-catalyzed in ).
  • Physical Properties : White solids dominate, with characterization via NMR and MS .

Comparison with N-Cinnamyl-N-(3-Pyridinylmethyl)amine :

  • The conjugated π-system of cinnamyl may stabilize receptor interactions, similar to benzo[b]thiophene in Compound 18 .

Physicochemical and Pharmacokinetic Properties

Compound Type cLogP Range Key Functional Groups Bioactivity Implications
Aromatic (e.g., cinnamyl) 4.0–4.5 Conjugated π-system Enhanced target binding
Heteroaromatic (e.g., pyridinyl) 3.5–4.4 Hydrogen-bond acceptors Improved solubility and selectivity
Aliphatic (e.g., methyl) <2.3 Hydrophobic Reduced potency and permeability

Notes:

  • 3-Pyridinylmethyl : Balances lipophilicity (cLogP = 4.4) with hydrogen-bonding capacity, making it favorable for CNS targets .
  • Chlorinated Pyridines (e.g., ): Increased electronegativity may alter binding kinetics but reduce metabolic stability .

Case Studies of Analogous Compounds

  • LY487379 : A mGlu2R positive allosteric modulator with a trifluoroethyl group. The 3-pyridinylmethyl group contributes to selectivity over mGlu3R .
  • SR 27417 : A platelet-activating factor antagonist, where the thiazole and pyridinylmethyl groups synergize for receptor binding .
  • Acetamiprid Metabolite (): Demonstrates the metabolic stability of chlorinated pyridinylmethyl amines, though with reduced potency compared to non-halogenated analogs .

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